molecular formula C21H30Cl2N6O4 B6292546 H-Pro-Arg-AMC 2HCl CAS No. 2415727-81-8

H-Pro-Arg-AMC 2HCl

Cat. No. B6292546
CAS RN: 2415727-81-8
M. Wt: 501.4 g/mol
InChI Key: FYWVWKLSMKEFON-SXBSVMRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-Arg-AMC 2HCl is a dipeptide-amino acid derivative, a compound composed of two amino acids linked together by a peptide bond. It was first synthesized in the early 1990s and is widely used in scientific research for its ability to mimic the action of neurotransmitters in the brain. This compound has been found to have a wide range of biochemical and physiological effects, including the regulation of neurotransmitter release, the modulation of synaptic plasticity, and the induction of neuroprotective effects.

Mechanism Of Action

H-Pro-Arg-AMC 2HCl acts as an agonist of the neurotransmitter acetylcholine, binding to the acetylcholine receptor and activating it. This activation of the receptor leads to a cascade of biochemical events, resulting in the release of neurotransmitters and the modulation of synaptic plasticity.
Biochemical and Physiological Effects
H-Pro-Arg-AMC 2HCl has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate, dopamine, and serotonin, which are involved in learning and memory. It has also been found to induce neuroprotective effects, such as the prevention of apoptosis, or programmed cell death, and the promotion of neurogenesis, or the formation of new neurons.

Advantages And Limitations For Lab Experiments

The use of H-Pro-Arg-AMC 2HCl in laboratory experiments has several advantages. It is relatively easy to synthesize, and its effects can be easily measured using standard laboratory techniques. Additionally, its effects are reversible, meaning that it is possible to study the effects of the compound over time. However, its use also has some limitations. It is not as potent as some other compounds, and its effects can vary depending on the concentration and the type of tissue being studied.

Future Directions

The potential future directions for research into H-Pro-Arg-AMC 2HCl are numerous. It could be used to further investigate the mechanisms of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It could also be used to study the effects of drugs on the nervous system, or to develop new therapies for neurological disorders. Additionally, it could be used to study the effects of aging on the brain, or to investigate the role of neurotransmitters in learning and memory. Finally, it could be used to study the effects of environmental toxins on the brain.

Synthesis Methods

H-Pro-Arg-AMC 2HCl is synthesized through a two-step process. First, the two amino acids, proline and arginine, are coupled together to form the dipeptide Pro-Arg. Then, the dipeptide is reacted with a derivative of the neurotransmitter acetylcholine, known as acetylcholine chloride, to form the compound H-Pro-Arg-AMC 2HCl. This reaction is catalyzed by a strong acid such as hydrochloric acid.

Scientific Research Applications

H-Pro-Arg-AMC 2HCl has been widely used in scientific research for its ability to mimic the action of neurotransmitters in the brain. It has been used to study the regulation of neurotransmitter release, the modulation of synaptic plasticity, and the induction of neuroprotective effects. It has also been used to study the effects of drugs on the nervous system, as well as to investigate the mechanisms of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4.2ClH/c1-12-10-18(28)31-17-11-13(6-7-14(12)17)26-20(30)16(5-3-9-25-21(22)23)27-19(29)15-4-2-8-24-15;;/h6-7,10-11,15-16,24H,2-5,8-9H2,1H3,(H,26,30)(H,27,29)(H4,22,23,25);2*1H/t15-,16-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWVWKLSMKEFON-SXBSVMRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Pro-Arg-AMC 2HCl

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